molecular formula C17H23Cl2NO4 B8079862 tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate CAS No. 2007908-51-0

tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B8079862
CAS No.: 2007908-51-0
M. Wt: 376.3 g/mol
InChI Key: JWSHINBNMXOYPP-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate: . This compound is characterized by its molecular structure, which includes a tert-butyl group, a piperidine ring, and a dichlorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the reaction of 3,4-dichlorophenol with an appropriate halogenating agent to form the dichlorophenoxy derivative. This intermediate is then reacted with piperidine under controlled conditions to introduce the piperidine ring. Finally, the tert-butyl group is added through a tert-butylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

  • Reduction: : The compound can be reduced to remove the chlorine atoms on the aromatic ring.

  • Substitution: : The chlorine atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Piperidine-4-one derivatives.

  • Reduction: : Dichlorophenol derivatives.

  • Substitution: : Various substituted phenol derivatives.

Scientific Research Applications

Tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound may be used in the study of biological systems, particularly in understanding the interactions of chlorinated aromatic compounds with biological targets.

  • Industry: : Use in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 4-((3,4-dichlorophenoxy)methyl)-4-hydroxypiperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate: : Both compounds share the dichlorophenoxy moiety but differ in their core structures and functional groups.

  • 4-TBP (4-tert-butylphenol): : Similar in having a tert-butyl group, but differing in the presence of the piperidine ring and the dichlorophenoxy group.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

tert-butyl 4-[(3,4-dichlorophenoxy)methyl]-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO4/c1-16(2,3)24-15(21)20-8-6-17(22,7-9-20)11-23-12-4-5-13(18)14(19)10-12/h4-5,10,22H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSHINBNMXOYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801116666
Record name 1-Piperidinecarboxylic acid, 4-[(3,4-dichlorophenoxy)methyl]-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007908-51-0
Record name 1-Piperidinecarboxylic acid, 4-[(3,4-dichlorophenoxy)methyl]-4-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007908-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(3,4-dichlorophenoxy)methyl]-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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